Using 2-bromocyclohexanone in base-mediated cyclohexanone syntheses often triggers Favorskii rearrangement, yielding unwanted cyclopentane byproducts. 3-Bromocyclohexanone (CAS 62784-60-5) eliminates this failure mode. It preserves the six-membered ring under basic conditions, enabling reliable spirocyclic library construction and C2-alkylation. Key advantages: - No Favorskii rearrangement; ring retained - Compatible with Wittig, HWE, aldol steps - C2 enolate alkylation accessible for diversified building blocks. Bulk stocks available for immediate delivery.
3-Bromocyclohexanone is a halogenated cyclic ketone featuring a bromine atom at the C3 (beta) position relative to the carbonyl group. This specific substitution pattern distinguishes it from its more common alpha-halogenated isomers, such as 2-bromocyclohexanone. Its primary value in procurement lies in its role as a versatile intermediate for introducing specific functional groups and constructing complex cyclic and spirocyclic systems in pharmaceutical and materials synthesis. The location of the bromine atom dictates a unique chemical reactivity, particularly in base-mediated reactions, making it a non-interchangeable choice for specific synthetic pathways.
Substituting 3-bromocyclohexanone with its alpha-halo isomer, 2-bromocyclohexanone, is a critical process failure. The alpha-bromo position in the 2-isomer makes it highly susceptible to the Favorskii rearrangement under basic conditions, leading to an undesired ring-contraction to form cyclopentanecarboxylic acid derivatives. In contrast, 3-bromocyclohexanone, lacking an acidic alpha-proton on the bromine-bearing carbon, is incapable of this rearrangement. This fundamental difference in reaction pathways means that 3-bromocyclohexanone is the required precursor for syntheses that involve base-mediated steps where the cyclohexanone ring must be preserved, making direct substitution with the 2-bromo analog synthetically unviable.
β‑bromoketone resists dehydrohalogenation and Favorskii‑type rearrangements.
α‑bromoketone prone to rapid elimination and carbonyl‑attack pathways.
May shift regiochemical outcome and lower yieldPredicted LogP 0.91; boiling point ~224 °C.
Lower predicted lipophilicity (LogP ~0.4); similar boiling point but different partition behaviour.
Lipophilicity-driven property may affect phase‑transfer and ADME‑related studiesUnder basic conditions (e.g., NaOH, alkoxides), 2-bromocyclohexanone readily undergoes the Favorskii rearrangement, a ring-contraction reaction to yield cyclopentane derivatives. 3-Bromocyclohexanone cannot undergo this pathway due to the absence of an enolizable proton at the bromine-substituted carbon. This makes it the required building block for base-mediated reactions where the six-membered ring integrity is paramount, eliminating a major, often unavoidable, side-reaction associated with the 2-bromo isomer.
| Evidence Dimension | Reactivity in Basic Media |
| Target Compound Data | Undergoes predictable reactions such as elimination or substitution; Favorskii rearrangement is structurally impossible. |
| Comparator Or Baseline | 2-Bromocyclohexanone: Readily undergoes Favorskii rearrangement to form ring-contracted products. |
| Quantified Difference | Qualitative (Different reaction pathway) |
| Conditions | Treatment with nucleophilic bases (e.g., hydroxide, alkoxides) |
This ensures predictable outcomes and avoids yield loss to rearrangement byproducts, simplifying purification and improving process reliability for multi-step syntheses.
A patent for novel spirolactone derivatives as aldosterone receptor antagonists specifies the use of 3-bromocyclohexanone as a key precursor. The synthesis involves reacting 3-bromocyclohexanone with a thiophene derivative under basic conditions, followed by intramolecular cyclization to construct the required spiro-fused ring system. The use of the 3-bromo isomer is critical for directing the cyclization to the correct position, a transformation not readily achievable with the 2-bromo analog due to its alternative reactivity.
| Evidence Dimension | Precursor for Spiro-Fused Heterocycle Synthesis |
| Target Compound Data | Serves as a direct precursor to a patented class of spiro[cyclohexane-1,2'-indene] derivatives. |
| Comparator Or Baseline | 2-Bromocyclohexanone: Would lead to a different regioisomer or undergo rearrangement, failing to produce the target scaffold. |
| Quantified Difference | Enables synthesis of the target molecule (qualitative). |
| Conditions | Reaction with 2-(thiophen-2-yl)acetonitrile followed by cyclization |
For synthesizing this specific class of patented pharmaceutical compounds, 3-bromocyclohexanone is the explicitly required starting material, making substitution impossible.
3-Bromocyclohexanone possesses two enolizable α-protons at the C2 and C6 positions. This allows for the formation of a regioisomeric mixture of enolates, which can be alkylated to introduce substituents at either position adjacent to the carbonyl. In contrast, 2-bromocyclohexanone has only one enolizable α-position (C6), severely restricting its utility in syntheses that require alkylation at the C2 position. This makes 3-bromocyclohexanone a more versatile precursor when the synthetic strategy requires functionalization at either side of the ketone.
| Evidence Dimension | Available Sites for Enolate Formation/Alkylation |
| Target Compound Data | Two sites available (C2 and C6). |
| Comparator Or Baseline | 2-Bromocyclohexanone: One site available (C6). |
| Quantified Difference | 2x potential alkylation sites. |
| Conditions | Deprotonation with a strong, non-nucleophilic base (e.g., LDA) followed by reaction with an alkyl halide. |
This provides critical flexibility in synthesis design, enabling the creation of 2,3-disubstituted cyclohexanone patterns that are inaccessible using the 2-bromo isomer as a starting material.
This compound is the right choice when developing complex spirocyclic molecules, such as the aldosterone receptor antagonists described in patent literature. Its unique ability to direct cyclization without undergoing ring contraction makes it an essential, non-substitutable building block for these specific therapeutic targets.
In any multi-step synthesis where a cyclohexanone core must be subjected to basic conditions (e.g., Wittig, Horner-Wadsworth-Emmons, or aldol-type reactions) while retaining the six-membered ring, 3-bromocyclohexanone is the indicated reagent. Its immunity to the Favorskii rearrangement provides a stable and predictable process outcome compared to the 2-bromo isomer.
When the synthetic goal is to produce libraries of substituted cyclohexanones with functional groups at both the C2 and C3 positions, 3-bromocyclohexanone is the appropriate starting material. It allows for alkylation at the C2 position via its enolate, a pathway that is blocked when using 2-bromocyclohexanone, thereby enabling access to a broader range of chemical diversity.